molecular formula C20H27ClN2O3 B1663823 Quinidine hydrochloride monohydrate CAS No. 6151-40-2

Quinidine hydrochloride monohydrate

Cat. No.: B1663823
CAS No.: 6151-40-2
M. Wt: 378.9 g/mol
InChI Key: SGVZDMWHXVXUBY-KAIFKDDSSA-N
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Description

Quinidine hydrochloride monohydrate is a compound derived from the bark of the Cinchona tree. It is a D-isomer of quinine and has been used historically as an antiarrhythmic medication. This compound is known for its ability to restore normal sinus rhythm, treat atrial fibrillation and flutter, and manage ventricular arrhythmias .

Scientific Research Applications

Quinidine hydrochloride monohydrate has a wide range of scientific research applications:

Mechanism of Action

Target of Action

Quinidine hydrochloride monohydrate primarily targets the sodium and potassium ion channels in the heart . It also interacts with the cytochrome P450db . These targets play a crucial role in maintaining the normal rhythm and excitability of the heart.

Mode of Action

This compound acts as a Class Ia antiarrhythmic agent . It works by blocking the sodium and potassium currents across cellular membranes, which results in the prolongation of the cellular action potential . This, in turn, decreases myocardial excitability and conduction velocity . It also reduces calcium transport across the cell membrane .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cardiac conduction system . By blocking sodium and potassium currents, it affects the depolarization and repolarization phases of the action potential in cardiac cells . This leads to a decrease in myocardial excitability and contractility, ultimately affecting the rhythm of the heart .

Pharmacokinetics

This compound has a bioavailability of 75% . It is extensively metabolized in the liver, primarily by the cytochrome P450 system . About 18.4% of quinidine is excreted via urine, with 5% excreted via feces . The half-life of quinidine is approximately 6.60 hours .

Result of Action

The molecular and cellular effects of this compound’s action include a prolongation of the cellular action potential and a decrease in myocardial excitability and contractility . This results in the restoration of normal sinus rhythm and the treatment of atrial fibrillation and flutter, as well as ventricular arrhythmias .

Action Environment

Environmental factors such as the presence of other drugs can influence the action of this compound. For instance, hepatic enzyme inducers can increase its metabolism . Furthermore, the drug’s efficacy and stability can be affected by factors such as the patient’s liver function, as the drug is extensively metabolized in the liver .

Safety and Hazards

Quinidine may cause serious side effects. It is harmful if swallowed, in contact with skin or if inhaled . It may cause an allergic skin reaction . It may increase your risk of death, especially if you have heart problems affecting the tissues or valves of your heart .

Biochemical Analysis

Biochemical Properties

Quinidine hydrochloride monohydrate interacts with various enzymes and proteins. It is mainly metabolized in the liver by cytochrome P450 enzymes, specifically CYP3A4 . The major metabolite of quinidine is 3-hydroxy-quinidine .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It prolongs cellular action potential by blocking sodium and potassium currents . This influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It depresses phase 0 of the action potential, decreases myocardial excitability and conduction velocity, and myocardial contractility by decreasing sodium influx during depolarization and potassium efflux in repolarization . It also reduces calcium transport across the cell membrane .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The major metabolite of quinidine is 3-hydroxy-quinidine, which has a volume of distribution larger than quinidine and an elimination half-life of about 12 hours . This suggests that the effects of this compound on cellular function may change over time.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, in dogs, the dosage is 5–10 mg/kg, IV, every 6 hours, or 6–20 mg/kg, PO, every 6–8 hours .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is mainly metabolized in the liver by cytochrome P450 enzymes, specifically CYP3A4 . The major metabolite of quinidine is 3-hydroxy-quinidine .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It has a volume of distribution of 2 to 3 L/kg in healthy young adults, decreased with congestive heart failure (0.5 L/kg), and increased with cirrhosis (3 to 5 L/kg) .

Preparation Methods

Synthetic Routes and Reaction Conditions

Quinidine hydrochloride monohydrate is synthesized from quinine through a series of chemical reactions. The process involves the conversion of quinine to quinidine, followed by the addition of hydrochloric acid to form the hydrochloride salt. The final step involves the crystallization of the compound to obtain the monohydrate form .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction of quinine from the bark of the Cinchona tree. The extracted quinine is then subjected to chemical reactions to convert it into quinidine, followed by the formation of the hydrochloride salt and crystallization to obtain the monohydrate form .

Chemical Reactions Analysis

Types of Reactions

Quinidine hydrochloride monohydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Quinidine hydrochloride monohydrate is unique due to its specific blocking action on potassium channels and its use in treating a variety of cardiac arrhythmias. Its monohydrate form provides stability and solubility advantages over other forms .

Properties

IUPAC Name

(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2.ClH.H2O/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1H;1H2/t13-,14-,19+,20-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGVZDMWHXVXUBY-KAIFKDDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30977074
Record name Quinidine, monohydrochloride, monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30977074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>56.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56320896
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

6151-40-2
Record name Quinidine hydrochloride monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006151402
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinidine, monohydrochloride, monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30977074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (8α,9R)-6'-Methoxycinchonan-9-ol monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name QUINIDINE HYDROCHLORIDE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z1PDY5DB92
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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